

Application Notes: Protein Crosslinking with Dithiobis(succinimidyl propionate) (DSP)

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Compound of Interest

Compound Name: Bis-SS-C3-NHS ester

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Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, thiol-cleavable crosslinking agent.^[1] Its structure features an N-hydroxysuccinimide (NHS) ester at each end of a 12-angstrom spacer arm, which contains a disulfide bond.^[2] The NHS esters readily react with primary amines (—NH_2) found at the N-terminus of polypeptides and on the side chains of lysine residues, forming stable amide bonds.^{[3][4]} This reaction is most efficient at a pH range of 7.2 to 8.5.^[5]

The key feature of DSP is the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This cleavability makes DSP an invaluable tool for identifying protein-protein interactions. Interacting proteins can be chemically "locked" together, isolated, and then separated by cleaving the crosslinker for subsequent analysis by methods like SDS-PAGE and mass spectrometry.

Because DSP is a non-sulfonated, lipophilic molecule, it is membrane-permeable and suitable for crosslinking intracellular and intramembrane proteins. For crosslinking cell surface proteins, its water-soluble analog, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), is recommended as it is membrane-insoluble.

Chemical and Physical Properties

The properties of DSP and its water-soluble analog DTSSP are critical for designing crosslinking experiments.

Property	Dithiobis(succinimidyl propionate) (DSP)	3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Synonym	Lomant's Reagent	Sulfo-DSP
Molecular Weight	404.42 g/mol	608.51 g/mol
Spacer Arm Length	12.0 Å	12.0 Å
Reactive Groups	N-hydroxysuccinimide (NHS) ester	Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Moiety	Primary Amines (-NH ₂)	Primary Amines (-NH ₂)
Solubility	Water-insoluble; Soluble in DMSO or DMF	Water-soluble
Membrane Permeability	Permeable	Impermeable
Cleavability	Thiol-cleavable (Disulfide bond)	Thiol-cleavable (Disulfide bond)
Storage	Store desiccated at -20°C	Store desiccated at 4-8°C

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking purified proteins or proteins in a cell lysate.

1. Materials Required

- DSP Stock Solution:** Prepare a 10-25 mM stock solution of DSP in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

- **Protein Sample:** Prepare the protein sample in an amine-free buffer, such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer, at a pH between 7.2 and 8.0. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target proteins for reaction with the NHS ester. If necessary, dialyze the sample to remove interfering buffer components.
- **Quenching Buffer:** 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
- **Reducing Agent (for cleavage):** 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

2. Reaction Procedure

- Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
- Add the DSP stock solution to the protein sample. The optimal molar ratio of crosslinker to protein must be determined empirically. A common starting point is a 20- to 50-fold molar excess of DSP for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The shorter incubation at room temperature is often sufficient.
- Stop (quench) the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted DSP is deactivated.
- The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, or mass spectrometry).

Recommended Molar Excess of DSP

Protein Concentration	Molar Excess of DSP	Final DSP Concentration Range
> 5 mg/mL	10-fold	0.25 - 5 mM

| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |

Protocol 2: In Vivo Crosslinking of Intracellular Proteins

This protocol is designed for stabilizing protein-protein interactions within living cells.

1. Materials Required

- DSP Stock Solution (100 mM): Dissolve 40 mg of DSP in 1 mL of anhydrous DMSO. Prepare immediately before use.
- Cell Culture: Adherent or suspension cells.
- Crosslinking Buffer: Ice-cold PBS (pH 7.4-8.0).
- Quenching Buffer: 1 M Tris-HCl, pH 7.5.
- Lysis Buffer: Appropriate buffer for cell lysis (e.g., RIPA buffer) containing protease inhibitors.

2. Reaction Procedure

- Wash cells twice with ice-cold PBS to remove amine-containing components from the culture medium.
- For adherent cells, add ice-cold PBS to cover the cell monolayer. For suspension cells, resuspend the cell pellet in ice-cold PBS.
- Immediately before use, dilute the 100 mM DSP stock solution into pre-warmed (37°C) PBS to a final working concentration. A common starting point is 0.1-2 mM. The optimal concentration should be determined empirically.
- Add the DSP working solution to the cells.
- Incubate for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice is often preferred to minimize cellular processes and potential artifacts.
- Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM. Incubate for 15 minutes on ice.

- Wash the cells twice with ice-cold PBS to remove excess quenching buffer.
- Proceed with cell lysis according to your standard protocol. The resulting lysate contains stabilized protein complexes ready for immunoprecipitation or other affinity purification methods.

Protocol 3: Cleavage of Disulfide Bonds

This protocol describes the reversal of the crosslink for analysis of individual protein components.

1. Using DTT in SDS-PAGE Sample Buffer

- To the crosslinked sample, add SDS-PAGE loading buffer containing a final concentration of 20-50 mM DTT or 5% β -mercaptoethanol.
- Heat the sample at 100°C for 5 minutes.
- The disulfide bond will be reduced, separating the crosslinked proteins, which can then be resolved by SDS-PAGE.

2. Using TCEP for Mass Spectrometry Applications

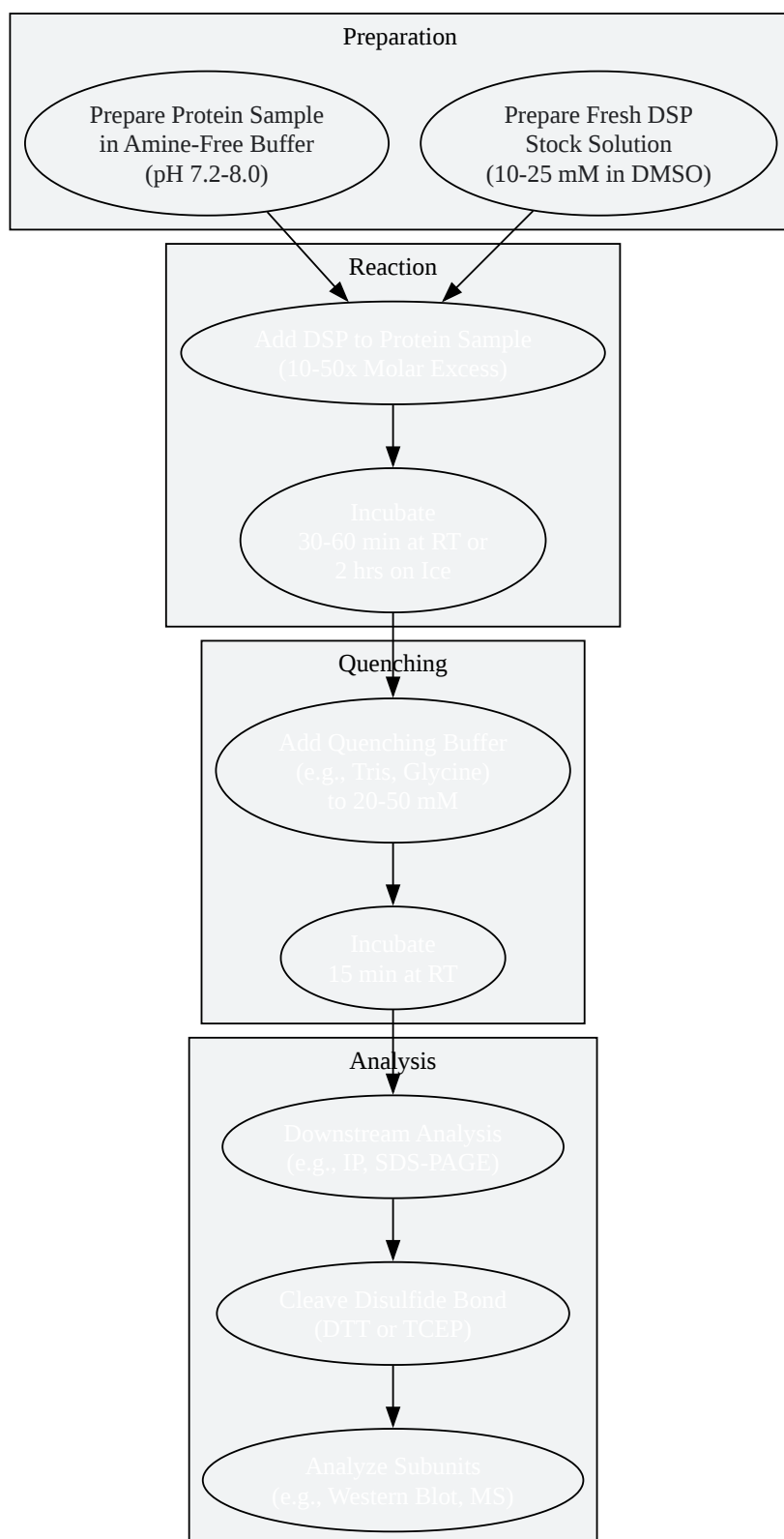
- TCEP is a more potent and stable reducing agent than DTT, especially at lower pH, and is often preferred for applications preceding mass spectrometry as it is thiol-free.
- Incubate the crosslinked sample with 5-50 mM TCEP for 5-30 minutes at room temperature.
- Unlike DTT, TCEP does not need to be removed before certain sulfhydryl-reactive reactions.

Reducing Agent Comparison

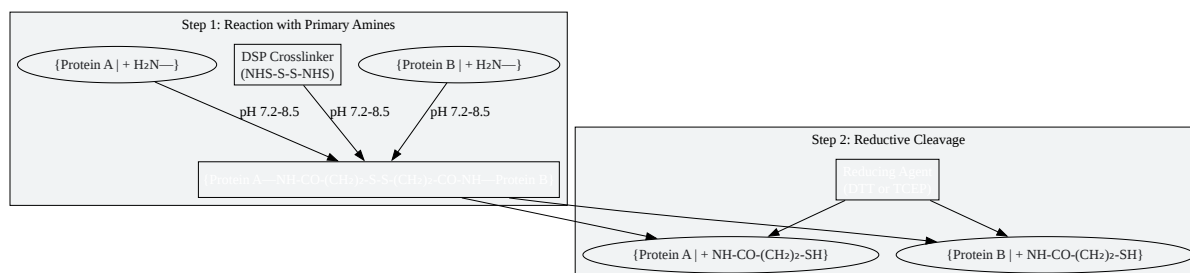
Reducing Agent	Recommended Concentration	Incubation Conditions	Notes
DTT	20-50 mM	30 min at 37°C or 5 min at 100°C	Standard choice for SDS-PAGE. Less stable than TCEP.
β-Mercaptoethanol	~5% (v/v)	5 min at 100°C in SDS-PAGE buffer	Volatile with strong odor.

| TCEP | 5-50 mM | 5-30 min at Room Temperature | More stable and potent than DTT; ideal for MS. Avoid phosphate buffers for long-term stability. |

Visualized Workflows and Mechanisms



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